molecular formula C11H10ClNO B11893483 3-Chloro-2,8-dimethylquinolin-4(1H)-one

3-Chloro-2,8-dimethylquinolin-4(1H)-one

Cat. No.: B11893483
M. Wt: 207.65 g/mol
InChI Key: IOMRFBAALCMWEY-UHFFFAOYSA-N
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Description

3-Chloro-2,8-dimethylquinolin-4(1H)-one is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chlorine atom at the third position and methyl groups at the second and eighth positions on the quinoline ring, along with a ketone group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2,8-dimethylquinolin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2,8-dimethylquinoline.

    Oxidation: The ketone group at the fourth position can be introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Chlorination: Utilizing continuous flow reactors to ensure efficient chlorination.

    Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Purification: Using techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,8-dimethylquinolin-4(1H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: Further oxidation can lead to the formation of quinoline N-oxides.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethyl sulfoxide), and mild heating.

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), acidic or basic conditions.

Major Products

    Substitution: Formation of substituted quinolines.

    Reduction: Formation of 3-chloro-2,8-dimethylquinolin-4-ol.

    Oxidation: Formation of quinoline N-oxides.

Scientific Research Applications

3-Chloro-2,8-dimethylquinolin-4(1H)-one has several applications in scientific research:

    Medicinal Chemistry: Used as a scaffold for designing drugs with antimicrobial, antiviral, and anticancer properties.

    Biological Studies: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Chemical Synthesis: Employed as an intermediate in the synthesis of more complex quinoline derivatives.

    Material Science: Explored for its potential use in organic electronics and photonics.

Mechanism of Action

The mechanism of action of 3-chloro-2,8-dimethylquinolin-4(1H)-one depends on its specific application:

    Enzyme Inhibition: It may inhibit enzymes by binding to the active site or allosteric sites, thereby blocking substrate access.

    Receptor Modulation: It can interact with receptors, altering their conformation and affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2,8-Dimethylquinoline: Lacks the chlorine atom and ketone group, resulting in different chemical reactivity and biological activity.

    3-Chloroquinoline: Lacks the methyl groups, leading to variations in steric and electronic properties.

    4-Hydroxyquinoline: Contains a hydroxyl group instead of a ketone, affecting its chemical behavior and applications.

Uniqueness

3-Chloro-2,8-dimethylquinolin-4(1H)-one is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. Its combination of a chlorine atom, methyl groups, and a ketone group makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

3-chloro-2,8-dimethyl-1H-quinolin-4-one

InChI

InChI=1S/C11H10ClNO/c1-6-4-3-5-8-10(6)13-7(2)9(12)11(8)14/h3-5H,1-2H3,(H,13,14)

InChI Key

IOMRFBAALCMWEY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C(=C(N2)C)Cl

Origin of Product

United States

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